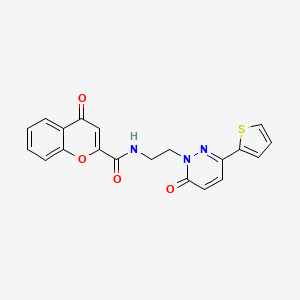

4-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

4-oxo-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4S/c24-15-12-17(27-16-5-2-1-4-13(15)16)20(26)21-9-10-23-19(25)8-7-14(22-23)18-6-3-11-28-18/h1-8,11-12H,9-10H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXSLRKWOUJRKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone fused with a pyridazine ring and a thiophene moiety. Its molecular formula is with an approximate molecular weight of 396.42 g/mol. The unique structural elements contribute to its diverse biological activities.

1. Antioxidant Activity

Preliminary studies suggest that compounds similar to 4-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases.

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including:

- Cholinesterases (AChE and BChE) : In vitro studies have demonstrated that derivatives of similar compounds exhibit dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency .

- Cyclooxygenase (COX) and Lipoxygenases (LOX) : The compound has been evaluated for its ability to inhibit COX-2 and LOX enzymes, which are implicated in inflammatory processes. Kinetic studies showed moderate inhibition, suggesting a potential role in anti-inflammatory therapies .

3. Antimicrobial Activity

Research indicates that related compounds demonstrate antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic pathways, making these compounds candidates for developing new antibiotics .

The biological activity of 4-oxo-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-4H-chromene-2-carboxamide is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their activity and altering cellular pathways.

- Molecular Docking Studies : In silico docking studies have revealed potential hydrogen bonding interactions with key residues in target proteins, supporting the observed biological activities .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- In Vitro Studies on Cholinesterase Inhibition : A study evaluated the inhibitory effects of related compounds on AChE and BChE, showing promising results for neuroprotective applications .

- Anti-inflammatory Potential : Research demonstrated that certain derivatives exhibited anti-inflammatory effects by inhibiting COX and LOX enzymes, suggesting therapeutic applications in inflammatory diseases .

- Antimicrobial Efficacy : Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity, which supports the exploration of these derivatives as potential antimicrobial agents .

Comparative Analysis

Scientific Research Applications

Biological Activities

Research has indicated several biological activities associated with this compound, including:

Antibacterial Activity

Studies have shown that derivatives of this compound exhibit antibacterial properties against various pathogens. For instance, a study reported that certain pyridazinone derivatives demonstrated significant inhibition against antibiotic-resistant strains of Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. The presence of thiophene rings is thought to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

Similar compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests potential therapeutic uses in conditions characterized by inflammation .

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A recent study highlighted the synthesis and testing of a series of pyridazinone derivatives, including the target compound. The results indicated that these compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 25 µg/mL against various bacterial strains .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to assess the antioxidant activity of the compound using DPPH and ABTS radical scavenging methods. The results demonstrated that the compound effectively reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent for oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Pyridazinone Derivatives with Varying Substituents

The target compound’s pyridazinone-thiophene subunit is structurally analogous to N’-substituted acetohydrazide derivatives (e.g., compounds 15–18 in ), which share a pyridazinone core but differ in substituents:

Key Observations :

Chromene Carboxamide Analogues

The chromene carboxamide moiety is shared with 4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-4H-chromene-2-carboxamide (), differing in the substituent on the carboxamide nitrogen:

Key Observations :

Thiophene-Containing Analogues

The thiophen-2-yl group is also present in Rotigotine Hydrochloride and its derivatives (), which are dopamine agonists:

Key Observations :

Preparation Methods

Synthetic Routes and Methodologies

Synthesis of the Pyridazinone Core

The 6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl subunit is synthesized via cyclocondensation of thiophene-substituted diketones with hydrazines .

Procedure:

- Starting Materials : 3-(Thiophen-2-yl)-1,4-diketone derivatives (e.g., 3-(thiophen-2-yl)pentane-2,4-dione) are treated with hydrazine hydrate in ethanol under reflux.

- Reaction Conditions :

- Outcome : Forms the pyridazinone ring with a thiophen-2-yl substituent at position 3.

Example :

| Reactant | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| 3-(Thiophen-2-yl)pentane-2,4-dione | 6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-one | 85% | AcOH, 100°C, 6 h |

Introduction of the Ethylamine Side Chain

The ethyl linker is introduced via N-alkylation of the pyridazinone nitrogen .

Procedure:

- Alkylation Agent : 2-Bromoethylamine hydrobromide or chloroethylamine.

- Reaction Setup :

- Outcome : Yields 1-(2-aminoethyl)-6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-ium bromide.

Example :

| Reactant | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| 6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-one | 1-(2-Aminoethyl)-6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-ium bromide | 78% | DMF, K2CO3, 70°C, 18 h |

Synthesis of the Chromene-2-Carboxylic Acid

The 4-oxo-4H-chromene-2-carboxylic acid moiety is prepared via Pechmann condensation .

Procedure:

- Starting Materials : Resorcinol and a β-keto ester (e.g., ethyl acetoacetate).

- Reaction Conditions :

- Outcome : Forms 4-oxo-4H-chromene-2-carboxylic acid.

Example :

| Reactant | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| Resorcinol + Ethyl acetoacetate | 4-Oxo-4H-chromene-2-carboxylic acid | 90% | H2SO4, 100°C, 3 h |

Amide Coupling

The final step involves amide bond formation between the chromene-2-carboxylic acid and the ethylamine-pyridazinone intermediate.

Procedure:

- Activation of Carboxylic Acid : Convert to acyl chloride using thionyl chloride (SOCl2) or use coupling agents like HATU/EDC.

- Coupling Reaction :

Example :

Optimization and Modern Techniques

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the condensation of chromene-2-carboxylic acid derivatives with ethylenediamine intermediates. For example:

- Chromene formation : The 4-oxo-4H-chromene core can be synthesized via cyclization of substituted salicylaldehydes with active methylene compounds under reflux conditions in ethanol, catalyzed by piperidine .

- Pyridazine-thiophene moiety : The 6-oxo-pyridazine ring substituted with thiophene is often prepared by cyclocondensation of thiophene-2-carboxamide derivatives with hydrazine analogs, followed by oxidation .

- Coupling : The final carboxamide linkage is formed using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the chromene carboxylic acid and the amine-functionalized pyridazine-thiophene intermediate. Purification is achieved via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are used for structural characterization?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for chromene and pyridazine carbonyls, NH stretch at ~3300 cm⁻¹ for amides) .

- NMR : ¹H and ¹³C NMR resolve the chromene’s aromatic protons (δ 6.5–8.5 ppm), pyridazine/thiophene protons, and ethyl linker (δ 3.0–4.0 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What structural motifs contribute to its potential pharmacological activity?

- The 4-oxo-chromene core is associated with anti-inflammatory and anticancer activity due to its ability to intercalate DNA or inhibit kinases .

- The pyridazine-thiophene moiety enhances electron-rich interactions with biological targets (e.g., enzyme active sites) .

- The carboxamide linker improves solubility and facilitates hydrogen bonding with target proteins .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict bioactivity?

- Reaction path search : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error in synthesis .

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases, guiding structural modifications .

- ADMET prediction : Tools like SwissADME assess solubility, bioavailability, and metabolic stability. For example, logP calculations guide the addition of polar groups to improve water solubility .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to rule out false positives .

- Purity verification : Confirm compound integrity via HPLC (>98% purity) and LC-MS to exclude impurities affecting results .

- Structural analogs : Compare activity of derivatives (e.g., substituting thiophene with furan) to isolate pharmacophoric elements .

Q. What strategies improve solubility and bioavailability?

- Prodrug design : Introduce ester or phosphate groups at the carboxamide or hydroxyl positions for hydrolytic activation in vivo .

- Solid dispersions : Formulate with polymers (e.g., PVP) to enhance dissolution rates, as demonstrated for related thiadiazine-carboxamides .

- Salt formation : React with hydrochloric acid or sodium bicarbonate to generate water-soluble ionic forms .

Data Contradiction Analysis Example

Scenario : Conflicting reports on COX-2 inhibition potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.